Hexacosa-5,9,19-trienoic acid chemical structure and physical properties
Hexacosa-5,9,19-trienoic acid chemical structure and physical properties
An In-Depth Technical Guide to Hexacosa-5,9,19-trienoic Acid: Structure, Properties, and Biological Significance
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids characterized by carbon backbones exceeding 24 carbons.[1] Within this family, Hexacosa-5,9,19-trienoic acid (26:3) is a molecule of growing interest due to its unusual structure and significant biological activities. Unlike common PUFAs such as linoleic or arachidonic acid, which feature methylene-interrupted double bonds (i.e., double bonds separated by a single methylene group), hexacosa-5,9,19-trienoic acid possesses a non-methylene-interrupted arrangement. This structural feature, combined with its substantial chain length, imparts distinct physicochemical properties and biological functions.
This guide provides a comprehensive overview of hexacosa-5,9,19-trienoic acid, synthesizing current knowledge on its chemical structure, physical properties, natural sources, biosynthesis, and potential therapeutic applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this fascinating molecule.
Chemical Identity and Structure
Nomenclature and Formula
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Systematic Name: (5Z,9Z,19Z)-hexacosa-5,9,19-trienoic acid
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Common Name: Hexacosa-5,9,19-trienoic acid
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Lipid Shorthand: 26:3 (Δ5,9,19)
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Molecular Formula: C₂₆H₄₆O₂[2]
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Molecular Weight: 390.6 g/mol [3]
Chemical Structure and Stereochemistry
Hexacosa-5,9,19-trienoic acid is a 26-carbon carboxylic acid featuring three double bonds. The positions of these bonds at the 5th, 9th, and 19th carbons are critical to its identity. The double bonds at the 5th and 9th positions form a dimethylene-interrupted diene system (separated by three methylene groups), a hallmark of "demospongic acids" first identified in marine demosponges.[4] The third double bond at the 19th position is isolated. In naturally occurring forms, the stereochemistry of the double bonds is presumed to be cis (or Z), which introduces significant kinks into the long acyl chain.[5] This conformation is crucial for its role in biological membranes, where it influences fluidity and lipid packing.[6][7]
Caption: Chemical Structure of (5Z,9Z,19Z)-hexacosa-5,9,19-trienoic acid.
Physicochemical Properties
Direct experimental data for hexacosa-5,9,19-trienoic acid is limited. However, its properties can be reliably inferred from its structure and comparison with other VLC-PUFAs and its saturated analog, hexacosanoic acid (cerotic acid).
Summary of Properties
| Property | Value / Description | Rationale / Reference |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Unsaturated fatty acids have lower melting points than their saturated counterparts. The saturated 26-carbon acid, hexacosanoic acid, has a melting point of 87.7 °C.[8][9] |
| Molecular Weight | 390.6 g/mol | Calculated from the molecular formula C₂₆H₄₆O₂.[3] |
| Monoisotopic Mass | 390.3498 Da | High-resolution mass spectrometry value.[2] |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ether). | The long hydrophobic carbon chain dominates its properties.[8] |
| XlogP (Predicted) | ~9.7 - 10.2 | A high value indicates significant lipophilicity.[2][3] |
Spectroscopic Profile
The structure of hexacosa-5,9,19-trienoic acid can be unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR Spectroscopy: Key diagnostic signals would include:
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A triplet around 0.90 ppm corresponding to the terminal methyl (CH₃) group.
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A broad multiplet around 5.3-5.4 ppm for the vinylic protons (-CH=CH-).[10]
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Signals around 2.0-2.1 ppm for the allylic methylene protons (-CH₂-CH=).[10]
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A triplet around 2.3-2.4 ppm for the methylene group alpha to the carboxylic acid (-CH₂-COOH).[10]
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A characteristic signal for the carboxylic acid proton (>10 ppm), though this can be broad and may exchange with deuterium in solvents like CDCl₃.[11]
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¹³C NMR Spectroscopy:
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Mass Spectrometry: After conversion to a more volatile derivative, such as a fatty acid methyl ester (FAME), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.[5] Electron Ionization (EI) would produce a molecular ion peak (M⁺) and characteristic fragmentation patterns that can help elucidate the structure, although determining double bond positions requires further derivatization (e.g., to picolinyl esters or dimethyldisulfide adducts) or tandem MS techniques.[5]
Occurrence and Biosynthesis
Natural Sources
Hexacosa-5,9,19-trienoic acid is predominantly found in marine and freshwater organisms, particularly sponges (Phylum Porifera).[4] Sponges are known for their unique and diverse lipid profiles, which often include a high proportion of VLC-FAs.[4] It has been specifically identified in the freshwater sponge Ephydatia fluviatilis.[12] These fatty acids are major components of the sponge's membrane phospholipids, where they are thought to play a crucial role in maintaining membrane structure and function in varying environmental conditions.[4]
Biosynthetic Pathway
The biosynthesis of hexacosa-5,9,19-trienoic acid in sponges follows a pathway distinct from that of common PUFAs in mammals.[12] It involves a coordinated series of elongation and desaturation steps, starting from a shorter-chain fatty acid. A key and novel feature of this pathway is the action of a Δ19-desaturase, an enzyme not previously documented in other organisms, which introduces the double bond at the C-19 position.[12]
The proposed pathway in Ephydatia fluviatilis is as follows:
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Initiation: The pathway begins with palmitoleic acid (Δ9-16:1).
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Elongation: A series of elongase enzymes sequentially add two-carbon units, extending the chain from C16 to C26, producing hexacosanoic acid (26:1).
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Desaturation: A Δ5-desaturase introduces a double bond at the C-5 position, forming a Δ5,9-diunsaturated intermediate.
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Final Desaturation: The novel Δ19-desaturase acts on the very-long-chain intermediate to introduce the final double bond at C-19, yielding hexacosa-5,9,19-trienoic acid.[12]
Caption: Proposed biosynthetic pathway in freshwater sponges.
Biological Activity and Therapeutic Potential
The unique structure of hexacosa-5,9,19-trienoic acid underpins its diverse biological activities and makes it a molecule of interest for pharmaceutical and nutraceutical development.
Role in Cell Membranes and Inflammation
Like other PUFAs, hexacosa-5,9,19-trienoic acid is incorporated into the phospholipid bilayers of cell membranes.[6] Its long chain and multiple cis double bonds increase membrane fluidity and can alter the function of membrane-bound proteins.[12] It is also studied for its potential to modulate inflammatory pathways, possibly by influencing the production of eicosanoids or other lipid mediators.[12]
Cytotoxic and Anticancer Properties
There is significant evidence that non-methylene-interrupted fatty acids possess potent anticancer properties.[13][14] Studies on similar trienoic acids have shown they can induce apoptosis (programmed cell death) in various cancer cell lines, including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer).[13][14][15]
One proposed mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[13][14] By inhibiting this enzyme, these fatty acids can lead to DNA damage and trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14] This makes hexacosa-5,9,19-trienoic acid a promising candidate for further investigation as a chemotherapeutic agent.
Caption: Potential mechanism of anticancer activity via apoptosis induction.
Other Potential Applications
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Nutritional Supplementation: Investigated for benefits related to cardiovascular health and inflammation reduction.[12]
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Cosmetic Industry: Used in formulations for improving skin health due to its potential moisturizing and barrier-enhancing properties.[12]
Experimental Protocols
The following protocols provide a framework for the extraction, analysis, and bioactivity screening of hexacosa-5,9,19-trienoic acid from natural sources.
Protocol: Extraction and Purification from Marine Sponges
This protocol outlines the steps for isolating the phospholipid fraction, which is rich in VLC-PUFAs, from sponge tissue.
-
Sample Preparation: Freeze-dry fresh sponge tissue to remove water and grind it into a fine powder. This increases the surface area for efficient solvent extraction.
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Total Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system (e.g., 1:1 v/v) to extract the total lipid content from the powdered tissue.[16]
-
Fractionation:
-
Apply the concentrated total lipid extract to a silica gel column.
-
Elute with solvents of increasing polarity. First, use a nonpolar solvent like dichloromethane or hexane to elute neutral lipids (e.g., triacylglycerols, sterols).[4]
-
Next, use a solvent of intermediate polarity like acetone to elute glycolipids.[4]
-
Finally, elute the target phospholipid fraction with a highly polar solvent such as methanol.[4] The rationale is that the polar head groups of phospholipids bind strongly to the silica and require a polar solvent for elution.
-
-
Saponification and Methylation (FAME Preparation):
-
Saponify the phospholipid fraction using methanolic NaOH or KOH to release the fatty acids from the glycerol backbone.
-
Methylate the free fatty acids using a reagent like BF₃-methanol or by acid-catalyzed esterification to form fatty acid methyl esters (FAMEs). This derivatization is crucial to increase the volatility of the fatty acids for GC analysis.[16]
-
-
Purification of FAMEs: Purify the resulting FAME mixture using column chromatography (silica gel, eluting with a hexane:diethyl ether gradient) to remove non-saponifiable lipids and other impurities.[16]
Protocol: Structural Characterization by GC-MS and NMR
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: Use a GC system equipped with a polar capillary column (e.g., ZB-5HT) coupled to a mass spectrometer.[17]
-
Method: Inject the purified FAME sample. Use a temperature program that starts at a moderate temperature (e.g., 140°C) and ramps up to a high temperature (e.g., 320°C) to elute the very-long-chain FAMEs.[17]
-
Analysis: Identify the FAME of hexacosa-5,9,19-trienoic acid by its retention time relative to standards and its mass spectrum. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-700.[17] Confirmation of double bond positions requires analysis of specialized derivatives.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a purified sample of the fatty acid (or its methyl ester) in a deuterated solvent, typically deuterated chloroform (CDCl₃).[18]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Assign the peaks based on their chemical shifts, integration values (for ¹H), and splitting patterns, as described in Section 2.2. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for definitive structural confirmation.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of the purified fatty acid to inhibit the proliferation of a cancer cell line (e.g., Jurkat).
-
Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
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Treatment: Seed the cells in a 96-well plate. After allowing them to adhere or stabilize, treat them with various concentrations of hexacosa-5,9,19-trienoic acid (dissolved in a vehicle like DMSO) for a specified period (e.g., 24 or 48 hours). Include a vehicle-only control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The rationale is that viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion
Hexacosa-5,9,19-trienoic acid is a structurally unique VLC-PUFA with significant, yet underexplored, biological potential. Its non-methylene-interrupted double bond system and origin in marine invertebrates distinguish it from more common dietary fatty acids. As research progresses, this molecule may emerge as a valuable lead compound in the development of novel therapeutics for inflammatory diseases and cancer, as well as a functional ingredient in cosmetics and nutritional supplements. The continued exploration of its synthesis, biological mechanisms, and applications promises to open new avenues in lipid science and drug discovery.
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Ferrante, F., & Dinicola, S. (2023). Long-Chain Polyunsaturated Fatty Acids Effects on Cardiovascular Risk in Childhood: A Narrative Review. MDPI. [Link]
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Stal, L. J., et al. (2019). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PLoS ONE, 14(10), e0223048. [Link]
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The Royal Society of Chemistry. (n.d.). The facile synthesis of the 5Z,9Z-dienoic acids and their topoisomerase I inhibitory activity - Supporting Information. [Link]
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National Science Foundation. (2022, June 16). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. [Link]
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Dzhemileva, L. U., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. Molecules, 26(8), 2185. [Link]
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Dzhemileva, L. U., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. MDPI. [Link]
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Peixoto, J., et al. (2021). Phospholipid fatty acids from Colombian Caribbean sea sponges. Ocean and Coastal Research, 69, e21003. [Link]
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